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Introduction

(2-Chloro-3-methoxyphenyl)methanol is a substituted aromatic alcohol with significant
potential as a building block in organic synthesis, particularly in the development of novel
pharmaceutical agents and complex molecular architectures. Its precise structure, featuring a
chlorinated and methoxylated phenyl ring attached to a hydroxymethyl group, necessitates
rigorous analytical characterization to ensure identity, purity, and quality for any downstream
application.

This technical guide provides a comprehensive overview of the core spectroscopic techniques
used to elucidate and verify the structure of (2-Chloro-3-methoxyphenyl)methanol. We will
delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The
protocols and interpretations detailed herein are grounded in established scientific principles to
provide researchers, scientists, and drug development professionals with a trusted and
authoritative resource.

Chemical Identity and Spectroscopic Summary
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The structural integrity of (2-Chloro-3-methoxyphenyl)methanol is confirmed through a
combination of spectroscopic methods. Each technique provides a unique piece of the
structural puzzle, which, when assembled, offers an unambiguous confirmation of the
molecule's constitution.

Molecular Formula: CsHsCIlO2

Molecular Weight: 172.61 g/mol

Monoisotopic Mass: 172.02911 Da[1]

Structure:

(Note: Image is a representative structure for visualization)

The following table summarizes the key expected spectroscopic data for (2-Chloro-3-
methoxyphenyl)methanol.
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_ Expected Data and
Technique Parameter ]
Interpretation

Aromatic protons (~6.8-7.3
ppm), Methylene protons (-
CH20H, ~4.7 ppm), Hydroxyl
proton (-OH, variable),
Methoxy protons (-OCHs, ~3.9

ppm).

1H NMR Chemical Shift ()

Aromatic carbons (~110-160

ppm), Methylene carbon (-
13C NMR Chemical Shift (8) CH20H, ~60-65 ppm),

Methoxy carbon (-OCHs, ~56

ppm).

Broad O-H stretch (~3300-
3400 cm™1), Aromatic C-H
stretch (~3000-3100 cm™1),
Aliphatic C-H stretch (~2850-
IR Spectroscopy Wavenumber (cm~1) 2960 cm™1), C=C aromatic ring
stretch (~1450-1600 cm™1), C-
O stretches (~1030-1250
cm™1), C-Cl stretch (~700-800

cm™Y).

Molecular ion peak [M]* at m/z
172, with a characteristic
[M+2]* isotope peak for

Mass Spectrometry Mass-to-Charge (m/z) ]
chlorine. Key fragments
include loss of H20 (m/z 154)

and loss of CH20H (m/z 141).

Proton (*H) Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy is paramount for identifying the number and connectivity of hydrogen
atoms in a molecule. The chemical environment of each proton dictates its resonance
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frequency (chemical shift), providing a detailed map of the molecular structure.

Expected ‘H NMR Data

: . Coupling
] Chemical Shift o )
Assignment Multiplicity Constant (J, Integration
(3, ppm)
Hz)
Ar-H ~7.2-7.3 Triplet (1) ~8.0 1H
Ar-H ~6.9-7.0 Doublet (d) ~8.0 1H
Ar-H ~6.8-6.9 Doublet (d) ~8.0 1H
-CH20H ~4.7 Singlet (s) N/A 2H
Variable (~1.5- Broad Singlet (br
-OH N/A 1H
3.0) S)
-OCHs ~3.9 Singlet (s) N/A 3H

Expert Insights & Causality

The choice of a deuterated solvent, typically Chloroform-d (CDCIs), is critical to avoid large
solvent signals that would obscure the analyte's peaks.[2] Tetramethylsilane (TMS) is used as
an internal standard, with its proton signal defined as 0.0 ppm, providing a universal reference
point for chemical shifts.[2] The hydroxyl proton signal is often broad and its chemical shift is
variable due to hydrogen bonding and exchange with trace amounts of water.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of (2-Chloro-3-methoxyphenyl)methanol in
approximately 0.7 mL of CDClIs containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e Instrument Setup & Calibration:

o Lock the spectrometer onto the deuterium signal of the CDCIs solvent.
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o Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical
peaks. Reference the spectrum to the TMS signal at 0.0 ppm.

o Data Acquisition:
o Acquire the spectrum using a standard pulse program.

o Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase-correct the spectrum manually or automatically.

Perform baseline correction.

[¢]

[e]

Integrate the signals to determine the relative ratios of protons.

Workflow Diagram: *H NMR Analysis

Caption: Workflow for *H NMR analysis.

Carbon-13 (**C) Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each
unique carbon atom gives a distinct signal, allowing for a carbon count and insight into the
electronic environment of each carbon.

Expected *C NMR Data
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Assignment Chemical Shift (8, ppm)
C-CI (Aromatic) ~133

C-OCHs (Aromatic) ~156

C-CH20H (Aromatic) ~138

Ar-CH ~127

Ar-CH ~120

Ar-CH ~112

-CH20H ~61

-OCHs ~56

Expert Insights & Causality

Proton decoupling is a standard practice in 13C NMR to simplify the spectrum. This technique

irradiates the sample at proton frequencies, which collapses the carbon-proton coupling and

results in a spectrum of sharp singlets, making it easier to interpret. The chemical shifts are
referenced against the CDCIs solvent peak, which appears as a triplet at approximately 77.16

ppm.[3]

Experimental Protocol: **C NMR Spectroscopy

e Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of the 13C

isotope.

 Instrumentation: A 100 MHz (or higher, corresponding to the *H frequency) NMR

spectrometer.

e Instrument Setup:

o Use the same lock and shim settings from the *H experiment.

o Set up a proton-decoupled pulse sequence.
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o Data Acquisition:
o Acquire the spectrum over a wider spectral width (e.g., 0-220 ppm).

o Asignificantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay
(2-5 seconds) are required compared to *H NMR.

» Data Processing:
o Apply Fourier transformation, phasing, and baseline correction as with *H NMR.

o Reference the spectrum to the central peak of the CDCIs triplet at 77.16 ppm.

Workflow Diagram: **C NMR Analysis

Caption: Workflow for 33C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing
vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies,
making IR an excellent tool for functional group identification.

Expected IR Absorption Bands

Wavenumber (cm—1) Vibration Type Functional Group
3400-3300 (Broad) O-H Stretch Alcohol (-OH)

3100-3000 C-H Stretch Aromatic

2960-2850 C-H Stretch Aliphatic (-CHz, -CHs3)
1580, 1470 C=C Stretch Aromatic Ring

1250 C-O Stretch Aryl Ether (Ar-O-CHs)
1030 C-O Stretch Primary Alcohol (-CH20H)
780 C-CI Stretch Aryl Halide
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Expert Insights & Causality

The hydroxyl (-OH) stretching band appears broad due to intermolecular hydrogen bonding, a

hallmark of alcohols. The analysis is often performed on a neat (thin film) sample between salt

(NaCl or KBr) plates, as this is a fast and simple method for liquids or low-melting solids. This

avoids the use of solvents which have their own IR absorptions.

Experimental Protocol: IR Spectroscopy (Thin Film)

Sample Preparation: Place one drop of the neat liquid sample of (2-Chloro-3-
methoxyphenyl)methanol onto a clean, dry salt plate (e.g., NaCl).

Cell Assembly: Gently place a second salt plate on top of the first to spread the liquid into a
thin, uniform film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:

o First, acquire a background spectrum of the empty, clean salt plates. This is crucial to
subtract the absorbance of the plates and the atmosphere (COz, H20).

o Place the assembled sample cell into the spectrometer's sample holder.

o Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-
400 cm~1,

Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final transmittance or absorbance spectrum.

Workflow Diagram: IR Spectroscopy Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. PubChemlLite - (2-chloro-3-methoxyphenyl)methanol (C8HI9CIO2)
[pubchemlite.lcsb.uni.lu]

e 2. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of
chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining
spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision
notes [docbrown.info]

e 3.rsc.org [rsc.org]

 To cite this document: BenchChem. [Spectroscopic data for (2-Chloro-3-
methoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632500#spectroscopic-data-for-2-chloro-3-
methoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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